4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also seems to have a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters .科学的研究の応用
Radiolabeled Antagonist for PET Studies
- Application : This compound has been used as a radiolabeled antagonist, particularly in the form of [18F]p-MPPF, for studying serotonin 5-HT1A receptors using positron emission tomography (PET). It has been applied in animal (rats, cats, monkeys) and human studies for exploring serotonergic neurotransmission, with additional insights into its chemistry, radiochemistry, toxicity, and metabolism (Plenevaux et al., 2000).
Alzheimer's Disease Research
- Application : A molecular imaging probe derived from this compound has been used to study serotonin 1A (5-HT1A) receptor densities in the brains of patients with Alzheimer's disease. The research employed PET for quantification, revealing significant receptor density decreases correlated with clinical symptoms and glucose utilization changes (Kepe et al., 2006).
Antineoplastic Agent Metabolism
- Application : In the context of chronic myelogenous leukemia, the compound has been studied for its metabolism in human patients. This research focused on identifying the main metabolic pathways of a related antineoplastic tyrosine kinase inhibitor, Flumatinib, highlighting processes like N-demethylation and amide hydrolysis (Gong et al., 2010).
Tissue Distribution and Metabolism Studies
- Application : The compound has been studied for its in vivo behavior, particularly in relation to serotonin 5-HT1A antagonism. This involved biodistribution studies and autoradiography in rats, providing insights into its potential for evaluating 5-HT1A binding sites in the brain (Plenevaux et al., 2000).
作用機序
Target of Action
Similar compounds have been found to target the vascular endothelial growth factor receptor 2 (vegfr2) .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
Given its potential target, it might be involved in pathways related to angiogenesis and cell proliferation .
Result of Action
Similar compounds have shown substantial antiviral activity .
生化学分析
Biochemical Properties
The exact biochemical properties of 4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one are not well-studied. Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific functional groups present in the compound.
Cellular Effects
The cellular effects of this compound are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known
特性
IUPAC Name |
4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-30-16-4-2-14(3-5-16)19-18(22)20(25-13-24-19)26-8-10-27(11-9-26)21(29)15-6-7-23-17(28)12-15/h2-5,13,15H,6-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZSUWDUPCNFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCNC(=O)C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。